molecular formula C11H12O2 B8640489 2-(hydroxymethyl)-3,4-dihydronaphthalen-1(2H)-one CAS No. 10345-67-2

2-(hydroxymethyl)-3,4-dihydronaphthalen-1(2H)-one

Cat. No. B8640489
CAS RN: 10345-67-2
M. Wt: 176.21 g/mol
InChI Key: FHHRUGXTFGAUGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(hydroxymethyl)-3,4-dihydronaphthalen-1(2H)-one is a useful research compound. Its molecular formula is C11H12O2 and its molecular weight is 176.21 g/mol. The purity is usually 95%.
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properties

CAS RN

10345-67-2

Molecular Formula

C11H12O2

Molecular Weight

176.21 g/mol

IUPAC Name

2-(hydroxymethyl)-3,4-dihydro-2H-naphthalen-1-one

InChI

InChI=1S/C11H12O2/c12-7-9-6-5-8-3-1-2-4-10(8)11(9)13/h1-4,9,12H,5-7H2

InChI Key

FHHRUGXTFGAUGE-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC=CC=C2C(=O)C1CO

Origin of Product

United States

Synthesis routes and methods

Procedure details

To an ice-cooled solution of 7-(2,2-Dimethyl-propyl)-1-hydroxy-3,4-dihydro-naphthalene-2-carboxylic acid methyl ester (2.49 g, 9.07 mmol) in tetrahydrofuran (20 mL) was added lithium aluminum hydride (1 M in tetrahydrofuran, 9 mL, 9 mmol). The reaction mixture was stirred at 0° C. for 2 h and then quenched with saturated ammonium chloride and ethyl acetate. The resulting emulsion was filtered through diatomaceous earth. The organic layer was separated and the aqueous layer was extracted with ethyl acetate. The combined extracts were washed with saturated sodium chloride, dried (sodium sulfate), filtered, and concentrated under reduced pressure. Flash column chromatography (silica gel, 10–20% ethyl acetate/hexanes) provided hydroxymethyl tetralone (1.55 g, 70%): 1H NMR (300 MHz, CDCl3) δ 7.78 (d, J=1.4 Hz, 1H), 7.27 (dd, J=7.8, 1.4 Hz, 1H), 7.16 (d, J=7.8 Hz, 1H), 4.00–3.90 (m, 1H), 3.85–3.75 (m, 1H), 3.20–3.10 (m, 1H), 3.08–2.90 (m, 2H), 2.75–2.60 (m, 1H), 2.52 (s, 2H), 2.15–2.05 (m, 1H), 2.00–1.85 (m, 1H), 0.90 (s, 9H).
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
7-(2,2-Dimethyl-propyl)-1-hydroxy-3,4-dihydro-naphthalene-2-carboxylic acid methyl ester
Quantity
2.49 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
9 mL
Type
reactant
Reaction Step Two

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